2,4-Dichloro-5-fluoro-3-formylbenzoic acid
Overview
Description
2,4-Dichloro-5-fluoro-3-formylbenzoic acid is an organic compound with the molecular formula C8H3Cl2FO3 and a molecular weight of 237.01 g/mol . It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms, one fluorine atom, and a formyl group attached to the benzene ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dichloro-5-fluoro-3-formylbenzoic acid can be synthesized through several methods. One common method involves the reaction of 2,4-dichloro-5-fluorobenzoic acid with formic acid and hydroxylamine hydrochloride. The reaction is carried out at 95°C, and the mixture is stirred for 4 hours at reflux conditions (100-105°C). After cooling, the mixture is poured onto water, stirred, filtered, and dried to obtain the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-fluoro-3-formylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 2,4-Dichloro-5-fluoro-3-carboxybenzoic acid.
Reduction: 2,4-Dichloro-5-fluoro-3-hydroxymethylbenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dichloro-5-fluoro-3-formylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including antibacterial and antifungal agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-dichloro-5-fluoro-3-formylbenzoic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-fluoro-3-nitrobenzoic acid: Similar structure but with a nitro group instead of a formyl group.
2,4-Dichloro-5-fluorobenzoic acid: Lacks the formyl group.
2,4-Dichloro-5-fluoro-3-hydroxybenzoic acid: Contains a hydroxyl group instead of a formyl group.
Uniqueness
2,4-Dichloro-5-fluoro-3-formylbenzoic acid is unique due to the presence of the formyl group, which imparts distinct reactivity and allows for specific chemical transformations that are not possible with its analogs. This makes it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
IUPAC Name |
2,4-dichloro-5-fluoro-3-formylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2FO3/c9-6-3(8(13)14)1-5(11)7(10)4(6)2-12/h1-2H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMMVQUBTLQQQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Cl)C=O)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595182 | |
Record name | 2,4-Dichloro-5-fluoro-3-formylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40595182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214774-58-0 | |
Record name | 2,4-Dichloro-5-fluoro-3-formylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40595182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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